molecular formula C23H25N7O3S B6548746 1-(3,4-dimethylbenzenesulfonyl)-4-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine CAS No. 946286-56-2

1-(3,4-dimethylbenzenesulfonyl)-4-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine

Cat. No.: B6548746
CAS No.: 946286-56-2
M. Wt: 479.6 g/mol
InChI Key: PHKFFZHKXYSMQK-UHFFFAOYSA-N
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Description

1-(3,4-Dimethylbenzenesulfonyl)-4-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine is an organic compound with a complex structure. This compound consists of various functional groups, including a piperazine ring, a triazolopyrimidine moiety, and a benzenesulfonyl group, which contribute to its diverse chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-dimethylbenzenesulfonyl)-4-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine typically involves several key steps:

  • Formation of the triazolopyrimidine core: This is often achieved by cyclization reactions using suitable precursors.

  • Introduction of the piperazine ring: This step may involve nucleophilic substitution reactions.

  • Attachment of the benzenesulfonyl group: Sulfonylation reactions are employed here.

Industrial Production Methods

Industrial-scale production usually involves optimization of these synthetic routes to ensure high yields and purity. Common strategies include:

  • Batch reactors: for small-scale production.

  • Continuous flow reactors: for large-scale manufacturing, enhancing efficiency and reducing reaction times.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-dimethylbenzenesulfonyl)-4-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine undergoes various chemical reactions, including:

  • Oxidation and Reduction: Changes in oxidation states, affecting the overall reactivity.

  • Substitution Reactions: Both nucleophilic and electrophilic substitutions can occur.

Common Reagents and Conditions

  • Oxidizing agents: such as potassium permanganate or chromium trioxide.

  • Reducing agents: including sodium borohydride or hydrogen gas with a palladium catalyst.

  • Solvents: like dichloromethane or acetonitrile, chosen based on reaction requirements.

Major Products

Reactions yield derivatives based on the type and conditions of the reaction. For instance:

  • Oxidation: may form sulfoxides or sulfones.

  • Reduction: could yield amine derivatives.

Scientific Research Applications

1-(3,4-Dimethylbenzenesulfonyl)-4-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine has a broad range of applications:

  • Chemistry: Used as a synthetic intermediate in the development of new compounds.

  • Biology: Functions as a ligand in biochemical studies.

  • Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

  • Industry: Utilized in the synthesis of specialty chemicals.

Mechanism of Action

The compound's mechanism of action involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the desired therapeutic effects. The detailed mechanism often involves:

  • Binding to active sites: Inhibiting or activating enzymatic functions.

  • Pathway modulation: Affecting signaling pathways critical in disease processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Chlorobenzenesulfonyl)-4-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine

  • 1-(3,4-Dimethylbenzenesulfonyl)-4-[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine

Uniqueness

This compound stands out due to its unique combination of functional groups, which impart distinct reactivity and biological properties. Its structural framework allows for diverse chemical modifications, making it a valuable entity in various fields of research.

There you have it—a deep dive into the world of 1-(3,4-dimethylbenzenesulfonyl)-4-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine. Fascinating stuff, huh?

Properties

IUPAC Name

7-[4-(3,4-dimethylphenyl)sulfonylpiperazin-1-yl]-3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N7O3S/c1-16-4-9-20(14-17(16)2)34(31,32)29-12-10-28(11-13-29)22-21-23(25-15-24-22)30(27-26-21)18-5-7-19(33-3)8-6-18/h4-9,14-15H,10-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHKFFZHKXYSMQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC=C(C=C5)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N7O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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